molecular formula C26H28N4O2 B2885274 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902044-78-4

6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2885274
CAS RN: 902044-78-4
M. Wt: 428.536
InChI Key: WGKRSLSLNOHHLA-UHFFFAOYSA-N
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Description

The compound “6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains an allyl group, a dimethoxyphenethyl group, a methyl group, a phenyl group, and a pyrazolopyrimidine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazolopyrimidine core would likely contribute to the rigidity of the molecule, while the allyl and phenyl groups could provide some degree of conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group might undergo reactions with electrophiles, and the amine group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

Pharmacological Potential

  • cGMP Phosphodiesterase Inhibition: Compounds related to the pyrazolo[1,5-a]pyrimidine class have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. Such inhibitory activity is significant for potential antihypertensive applications, as demonstrated by similar compounds in this class (Dumaitre & Dodic, 1996).

Synthesis and Reactivity

  • Reactivity and Derivative Synthesis

    The reactivity of pyrazolo[1,5-a]pyrimidines allows for the synthesis of a variety of derivatives. For instance, reactions with ammonium acetate or active methylene compounds can yield novel structures with potential pharmacological activities (Bruni et al., 1994).

  • Enaminone Building Blocks

    Novel pyrazole-containing enaminones derived from the pyrazolo[1,5-a]pyrimidine structure have shown potential for yielding compounds with antitumor and antimicrobial activities (Riyadh, 2011).

  • One-Pot Synthesis Techniques

    Advances in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include efficient one-pot methods, demonstrating the chemical versatility and potential for large-scale production of such compounds (Kaping, Helissey, & Vishwakarma, 2020).

Biological and Medicinal Applications

  • Anticancer and Anti-inflammatory Agents

    Certain pyrazolopyrimidines derivatives, structurally similar to 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been explored as anticancer and anti-5-lipoxygenase agents, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).

  • Cognitive Impairment Treatment

    Derivatives of the pyrazolo[3,4-d]pyrimidine class are being investigated as potential treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This indicates a broad therapeutic scope for compounds within this chemical family (Li et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-5-9-21-18(2)29-26-22(20-10-7-6-8-11-20)17-28-30(26)25(21)27-15-14-19-12-13-23(31-3)24(16-19)32-4/h5-8,10-13,16-17,27H,1,9,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRSLSLNOHHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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